2-[3-[2,6-bis(bromomethyl)phenyl]phenyl]-1,3-bis(bromomethyl)benzene

Catalog No.
S12425364
CAS No.
116129-61-4
M.F
C22H18Br4
M. Wt
602.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-[2,6-bis(bromomethyl)phenyl]phenyl]-1,3-bis(b...

CAS Number

116129-61-4

Product Name

2-[3-[2,6-bis(bromomethyl)phenyl]phenyl]-1,3-bis(bromomethyl)benzene

IUPAC Name

2-[3-[2,6-bis(bromomethyl)phenyl]phenyl]-1,3-bis(bromomethyl)benzene

Molecular Formula

C22H18Br4

Molecular Weight

602.0 g/mol

InChI

InChI=1S/C22H18Br4/c23-11-17-6-2-7-18(12-24)21(17)15-4-1-5-16(10-15)22-19(13-25)8-3-9-20(22)14-26/h1-10H,11-14H2

InChI Key

JLXQRMVKTNNZDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC=C2CBr)CBr)C3=C(C=CC=C3CBr)CBr

2-[3-[2,6-bis(bromomethyl)phenyl]phenyl]-1,3-bis(bromomethyl)benzene, also known by its chemical structure as 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene, is a complex aromatic compound characterized by multiple bromomethyl substituents. Its molecular formula is C20H15Br3C_{20}H_{15}Br_3 and it has a molecular weight of approximately 495.045 g/mol. The compound features a central benzene ring with two bromomethyl groups at the 1 and 3 positions and additional bromomethyl-substituted phenyl groups at the 2 and 6 positions. This unique structure contributes to its physical and chemical properties, making it of interest in various chemical applications.

Due to the presence of bromomethyl groups, which are known for their reactivity:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles through nucleophilic substitution reactions. This property is often exploited in organic synthesis to create more complex molecules.
  • Cross-Coupling Reactions: It can undergo cross-coupling reactions (e.g., Suzuki or Heck reactions) to form biaryl compounds, which are significant in medicinal chemistry.
  • Polymerization: The compound can act as a monomer in polymerization reactions, leading to the formation of polymers with specific properties.

The synthesis of 2-[3-[2,6-bis(bromomethyl)phenyl]phenyl]-1,3-bis(bromomethyl)benzene typically involves several steps:

  • Bromination: The initial step often involves the bromination of phenolic compounds or other suitable precursors using bromine or brominating agents under controlled conditions.
  • Formation of Bis(bromomethyl) Substituents: The introduction of bromomethyl groups can be achieved through the reaction of suitable benzyl halides with formaldehyde in the presence of Lewis acids or other catalysts.
  • Coupling Reactions: Finally, coupling reactions may be employed to link different aromatic systems together, forming the final compound.

The applications of 2-[3-[2,6-bis(bromomethyl)phenyl]phenyl]-1,3-bis(bromomethyl)benzene span various fields:

  • Material Science: Due to its ability to form stable polymers, it can be used in creating advanced materials with specific thermal and mechanical properties.
  • Pharmaceuticals: Its potential biological activities make it a candidate for further development in drug discovery and development.
  • Flame Retardants: Brominated compounds are commonly used as flame retardants in plastics and textiles due to their effectiveness in reducing flammability.

Several compounds share structural similarities with 2-[3-[2,6-bis(bromomethyl)phenyl]phenyl]-1,3-bis(bromomethyl)benzene. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
1,2-Bis(bromomethyl)benzeneDihalogenated AromaticSimple structure; used in cross-coupling reactions.
1,4-Bis(bromomethyl)benzeneDihalogenated AromaticSymmetrical; useful in synthesizing polymers.
4,4'-Bis(bromomethyl)-2,2'-bipyridineBidentate LigandUsed in coordination chemistry; forms metal complexes.
2-Bromo-1,3-bis(bromomethyl)benzeneDihalogenated AromaticSimilar reactivity; simpler than the target compound.

The uniqueness of 2-[3-[2,6-bis(bromomethyl)phenyl]phenyl]-1,3-bis(bromomethyl)benzene lies in its complex substitution pattern that enhances its reactivity and potential applications compared to simpler analogs.

XLogP3

7.4

Exact Mass

601.81010 g/mol

Monoisotopic Mass

597.81420 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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